![molecular formula C14H24N4O B1300940 N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide CAS No. 404013-89-4](/img/structure/B1300940.png)
N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide
Overview
Description
N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide is a compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of a nicotinamide moiety linked to a dimethylamino-propylamino chain
Mechanism of Action
Target of Action
It has been used in the development of a spectrofluorometric method for cellular prion protein (prp c) .
Mode of Action
It has been used in a spectrofluorometric method where the aptamer of prp c could induce the aggregation of the compound, and the bright fluorescence of the compound was completely quenched .
Result of Action
It has been used in a spectrofluorometric method where the quenched fluorescence of the compound was recovered if prp c was further added .
Biochemical Analysis
Biochemical Properties
N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with cellular prion protein (PrP C) through a spectrofluorometric method, where it regulates the fluorescence of N,N′-bis [3,3′-(dimethylamino)propylamine]-3,4,9,10-perylenetetracarboxylic diimide . This interaction is crucial for detecting PrP C in aqueous solutions with high sensitivity.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the production of lipid mediators and alter cell signaling, which can impact gene expression profiles . These effects are essential for understanding its role in cellular functions and potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to interact with enzymes such as delta-6 desaturase and delta-5 desaturase, which are involved in the conversion of fatty acids . These interactions can lead to significant changes in cellular processes and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can undergo oxidative N-demethylation, deamination, hydrolysis, and conjugation, leading to various metabolites . These temporal changes are essential for understanding its long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. For example, it has been observed to cause skin irritation and other adverse effects when present as an impurity in personal care products . Understanding the dosage effects is crucial for determining its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including oxidative N-demethylation, deamination, hydrolysis, and conjugation . These pathways are essential for its metabolism and the formation of different metabolites. The interactions with enzymes such as delta-6 desaturase and delta-5 desaturase play a significant role in its metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is known to interact with cellular prion protein (PrP C) and other biomolecules, which influence its localization and accumulation . Understanding its transport and distribution is crucial for determining its bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It can be localized in various cellular compartments, such as the endoplasmic reticulum, mitochondria, and nucleus . These localizations are influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide typically involves the reaction of nicotinic acid or its derivatives with 3-(3-Dimethylamino-propylamino)-propylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide (DMF) and may require mild heating to complete the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like acetonitrile or DMF.
Major Products Formed
Oxidation: Oxidized derivatives of the nicotinamide moiety.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the dimethylamino group.
Scientific Research Applications
N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1,3-propanediamine: A related compound with similar structural features but different functional groups.
3-(Dimethylamino)-1-propylamine: Another similar compound with a different arrangement of the amino and dimethylamino groups.
Uniqueness
N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide is unique due to its specific combination of the nicotinamide moiety and the dimethylamino-propylamino chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[3-[3-(dimethylamino)propylamino]propyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-18(2)11-5-9-15-8-4-10-17-14(19)13-6-3-7-16-12-13/h3,6-7,12,15H,4-5,8-11H2,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPFAKOQSQNCLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCCNC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364563 | |
| Record name | N-(3-{[3-(Dimethylamino)propyl]amino}propyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404013-89-4 | |
| Record name | N-(3-{[3-(Dimethylamino)propyl]amino}propyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1300864.png)
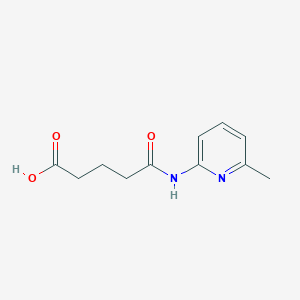
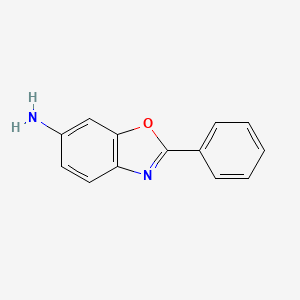
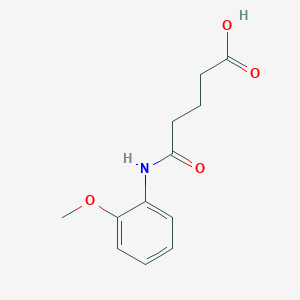
![1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1300870.png)
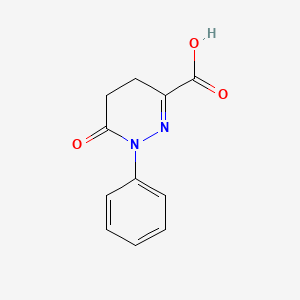
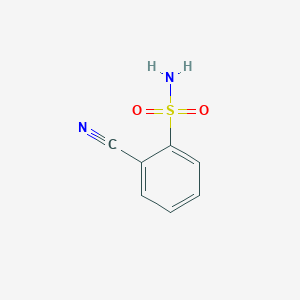

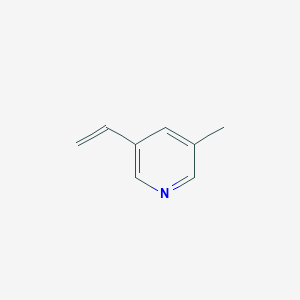
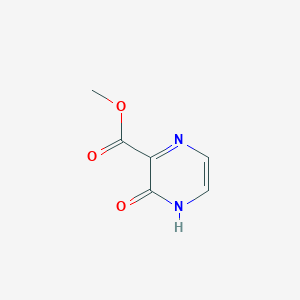

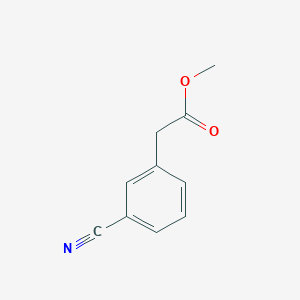
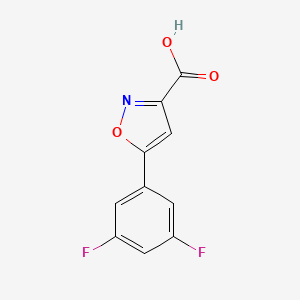
![2-Methylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1300900.png)
